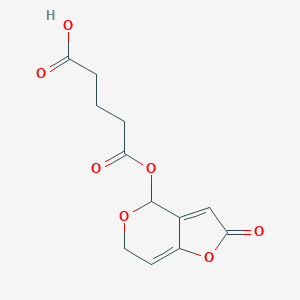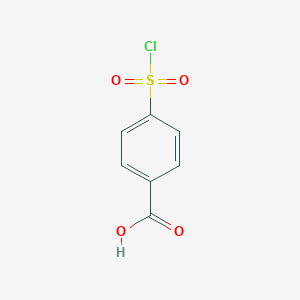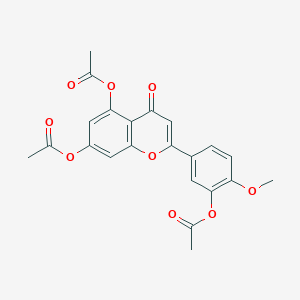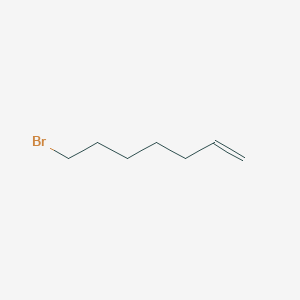
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine is a chemical compound that has been studied for its potential use in cancer treatment. The compound is also known as mitobronitol and has been found to have anticancer properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine involves the inhibition of DNA synthesis and cell division. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine has been found to have several biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to DNA damage and cell death. The compound has also been found to induce oxidative stress, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine in lab experiments is its anticancer properties. The compound has been found to be effective against various types of cancer, making it a promising candidate for further study. One limitation of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic to normal cells as well as cancer cells, which could limit its use in clinical settings.
Future Directions
There are several future directions for the study of 1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine. One direction is to further investigate the mechanism of action of the compound, including its effects on specific enzymes involved in DNA synthesis and repair. Another direction is to study the potential use of the compound in combination with other anticancer agents, such as chemotherapy drugs. Additionally, the potential use of the compound in targeted cancer therapy, where it is delivered directly to cancer cells, could be explored.
Scientific Research Applications
1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine has been studied for its potential use in cancer treatment. The compound has been found to have anticancer properties and has been tested in preclinical studies on various types of cancer, including lung cancer, breast cancer, and leukemia.
properties
CAS RN |
149194-25-2 |
|---|---|
Molecular Formula |
C6H13ClN2O5S2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
N'-(2-chloroethyl)-N,N'-bis(methylsulfonyl)acetohydrazide |
InChI |
InChI=1S/C6H13ClN2O5S2/c1-6(10)9(16(3,13)14)8(5-4-7)15(2,11)12/h4-5H2,1-3H3 |
InChI Key |
ZMDLBLZFZSHVLH-UHFFFAOYSA-N |
SMILES |
CC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C |
Other CAS RN |
149194-25-2 |
synonyms |
1-Ac-bis(MeSO2)CEH 1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)










